molecular formula C5H10O4S B053553 Glyceryl monothioglycolate CAS No. 30618-84-9

Glyceryl monothioglycolate

Cat. No.: B053553
CAS No.: 30618-84-9
M. Wt: 166.2 g/mol
InChI Key: DOGJSOZYUGJVKS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Glyceryl monothioglycolate (GMTG) primarily targets the keratin in hair . Keratin is a protein that forms the structural framework of certain cells, particularly cells in the hair and nails. GMTG’s role in hair treatment processes, particularly in permanent wave (perming) solutions, is to modify the structure of keratin .

Mode of Action

GMTG works by breaking the disulfide links between the polypeptide bonds in the keratin . When hair is wrapped in rods and heat is applied via a hairdryer, this activates the perm process causing the bonds to reform in the shape of a curl . This interaction with its targets results in a change in the physical structure of the hair, giving it a curly or wavy appearance.

Biochemical Pathways

The primary biochemical pathway affected by GMTG is the disulfide bond formation in keratin . By breaking and reforming these bonds, GMTG allows for the physical reshaping of the hair. The downstream effects of this include the visible change in hair texture and shape.

Result of Action

The molecular effect of GMTG’s action is the alteration of disulfide bonds in keratin . On a cellular level, this results in a change in the structure of the hair cells, leading to a visible change in hair shape and texture. It’s important to note that gmtg is a significant sensitizer that can induce allergic reactions, such as contact dermatitis, in individuals sensitive to this compound .

Action Environment

The action of GMTG is influenced by environmental factors such as heat and pH. The perm process activated by GMTG requires heat, typically applied via a hairdryer . Furthermore, GMTG is used in “acid” permanent waving solutions, indicating that a more acidic environment is favorable for its action . It’s also worth noting that individuals working with GMTG, such as hairdressers, are at a higher risk of developing sensitivity to this compound due to increased exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl monothioglycolate is synthesized through the esterification of thioglycolic acid with glycerol. The reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced by reacting thioglycolic acid with glycerol under controlled conditions. The reaction mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Properties

IUPAC Name

2,3-dihydroxypropyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c6-1-4(7)2-9-5(8)3-10/h4,6-7,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGJSOZYUGJVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COC(=O)CS)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873439
Record name 2,3-Dihydroxypropyl 2-sulfanylacetate
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Molecular Weight

166.20 g/mol
Source PubChem
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Physical Description

Colorless viscous liquid with a mild sulfurous odor; [Lanza Research MSDS]
Record name Glyceryl monothioglycolate
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CAS No.

30618-84-9, 68148-42-5
Record name Glyceryl monothioglycolate
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Record name Glyceryl 1-thioglycolate
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Record name Acetic acid, 2-mercapto-, monoester with 1,2,3-propanetriol
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Record name 2,3-Dihydroxypropyl 2-sulfanylacetate
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Record name Mercaptoacetic acid, monoester with propane-1,2,3-triol
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Record name GLYCERYL 1-THIOGLYCOLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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